molecular formula C9H14BrN B1290898 8-Bromo-8-nonenenitrile CAS No. 951887-72-2

8-Bromo-8-nonenenitrile

Cat. No.: B1290898
CAS No.: 951887-72-2
M. Wt: 216.12 g/mol
InChI Key: KWSMBIBDQAODHU-UHFFFAOYSA-N
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Description

8-Bromo-8-nonenenitrile: is an organic compound with the molecular formula C9H14BrN . It is a nitrile derivative with a bromine atom attached to the eighth carbon of a nonene chain.

Properties

IUPAC Name

8-bromonon-8-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN/c1-9(10)7-5-3-2-4-6-8-11/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSMBIBDQAODHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313931
Record name 8-Bromo-8-nonenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-72-2
Record name 8-Bromo-8-nonenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-8-nonenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Bromination of Nonenenitrile: One common method involves the bromination of nonenenitrile using bromine or a bromine-containing reagent under controlled conditions.

    Industrial Production Methods: Industrial production of 8-Bromo-8-nonenenitrile often involves large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 8-Bromo-8-nonenenitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Reduction Reactions: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Major Products

Mechanism of Action

The mechanism of action of 8-Bromo-8-nonenenitrile largely depends on its chemical reactivity. The bromine atom and nitrile group are key functional groups that participate in various chemical reactions. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new compounds. The nitrile group can undergo reduction to form amines, which are important intermediates in many biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to the specific reactivity of the bromine atom, which allows for selective substitution reactions. Its intermediate size and reactivity make it a versatile compound for various synthetic applications compared to its chloro and iodo counterparts .

Biological Activity

Chemical Structure and Properties

The structural configuration of 8-bromo-8-nonenenitrile includes:

  • Bromine Atom : Positioned at the 8th carbon of the nonene chain.
  • Nitrile Group : Attached to the terminal carbon, which is known to enhance biological interactions.
PropertyValue
Molecular FormulaC9H14BrN
Molecular Weight216.12 g/mol
Melting PointNot specified
SolubilityNot specified

Biological Activity Overview

Research into the biological activity of this compound is sparse, but several potential activities can be inferred based on its structural characteristics:

  • Anticancer Properties : Nitriles have been investigated for their ability to exhibit anticancer effects. Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Compounds with bromine and nitrile functionalities often display antimicrobial properties. The presence of these groups can enhance interaction with microbial targets, potentially leading to effective antimicrobial agents.
  • Enzyme Inhibition : The nitrile group can act as a bioisostere for carboxylic acids, allowing for interactions with enzymes involved in metabolic pathways. This property could make this compound a candidate for enzyme inhibition studies.

The mechanisms through which this compound may exert its biological effects include:

  • Interaction with Cellular Targets : The compound may bind to specific enzymes or receptors, modulating biological pathways crucial for cell survival and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells, potentially through mitochondrial pathways or caspase activation .

Case Study 1: Anticancer Activity of Nitriles

A study examining various nitriles demonstrated that those with halogen substituents exhibited enhanced cytotoxicity against cancer cell lines. For instance, compounds with bromine substitutions showed increased efficacy in inhibiting cell growth in breast and colon cancer models .

Case Study 2: Antimicrobial Efficacy

Research on brominated nitriles has indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

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